
2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride” is a chemical compound with the molecular formula C6H12Cl2N4O2 and a molecular weight of 243.09. It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N4O2.2ClH/c1-10-3-8-9-5(10)2-4(7)6(11)12;;/h3-4H,2,7H2,1H3,(H,11,12);2*1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 243.09. The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
- Synthesis and Characterisation of Related Compounds: A study by Button and Gossage (2003) describes the synthesis and characterization of chiral and achiral 2-(aminophenyl)-2-oxazolines and some related compounds, highlighting the versatility of aminoalcohols in organic synthesis, which might share synthetic pathways or applications with the specified compound. This research emphasizes the role of such compounds in developing pharmacologically active agents and materials with specific optical properties (Button & Gossage, 2003).
Biologic Evaluation and Potential Therapeutic Applications
- Antiproliferative Activity of Novel Pt(II)-Complexes: Riccardi et al. (2019) investigated the antiproliferative activity of novel Pt(II)-complexes with an L-alanyl-based ligand, revealing the potential of such compounds in cancer therapy. This study demonstrates how structural modifications can impact the biological activity of compounds, suggesting that related structures, including the one , could be explored for therapeutic applications (Riccardi et al., 2019).
Material Science and Medical Applications
- Polymeric Compounds for Medical Applications: Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, for enhanced swelling and thermal stability. This research indicates the utility of amine-functionalized polymers in medical and pharmaceutical applications, suggesting potential areas of exploration for the specified compound (Aly & El-Mohdy, 2015).
Imaging and Diagnostic Applications
- Brain Tumor Imaging with Positron Emission Tomography: McConathy et al. (2010) synthesized and evaluated enantiomers of a triazole-substituted amino acid for brain tumor imaging, demonstrating the compound's promising PET properties. This suggests that structurally similar compounds, including the one of interest, could have applications in diagnostic imaging and targeting of brain tumors (McConathy et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements include H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.2ClH/c1-10-3-4(8-9-10)2-5(7)6(11)12;;/h3,5H,2,7H2,1H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJXLBRKYSTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1-methyltriazol-4-yl)propanoic acid;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
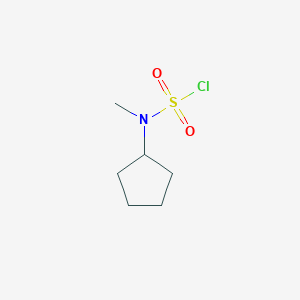
![1-{[3-(hydroxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B2796698.png)

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![1-(Chloroacetyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2796701.png)
![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)
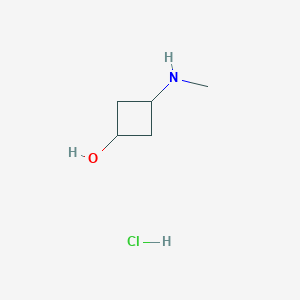
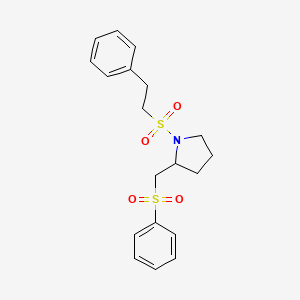
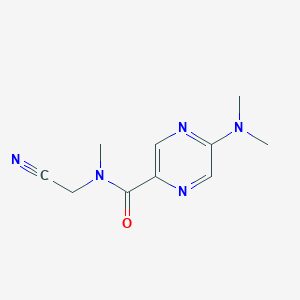

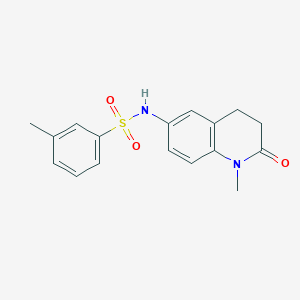
![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)
![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)